delta-Cyclodextrin vs α-CD: 30-Fold Superior Solubilization of Spironolactone (Steroidal Drug Model)
δ-CD demonstrates a pronounced advantage over α-CD for the solubilization of large steroidal guest molecules. In a phase solubility study, δ-CD at 4.5 × 10⁻² M enhanced the aqueous solubility of spironolactone (SP) by approximately 30-fold, yielding an AL-type phase solubility diagram indicative of soluble complex formation [1]. In contrast, α-CD exhibited negligible solubilization effects on the same guest molecule. This differential performance is attributed to the larger and conformationally distorted cavity of δ-CD, which can partially accommodate the bulky steroidal framework, whereas the smaller α-CD cavity (0.47–0.53 nm) cannot effectively include spironolactone [1]. Importantly, δ-CD did not show significant solubilization effects on most smaller drug molecules tested, underscoring its guest-size selectivity [2].
| Evidence Dimension | Solubility enhancement of spironolactone in aqueous solution |
|---|---|
| Target Compound Data | Approximately 30-fold increase at 4.5 × 10⁻² M δ-CD; AL-type phase solubility diagram |
| Comparator Or Baseline | α-CD: negligible solubilization effect |
| Quantified Difference | ~30× vs negligible |
| Conditions | Phase solubility method; aqueous solution; δ-CD concentration 4.5 × 10⁻² M |
Why This Matters
This data directly informs procurement decisions for formulations involving steroidal actives or large hydrophobic drugs where α-CD fails to provide meaningful solubility enhancement.
- [1] Miyazawa I, Ueda H, Nagase H, Endo T, Kobayashi S, Nagai T. Physicochemical properties and inclusion complex formation of δ-cyclodextrin. Eur J Pharm Sci. 1995;3(3):153-162. View Source
- [2] Ueda H, Wakamiya A, Endo T, Nagase H, Tomono K, Nagai T. Interaction of cyclomaltononaose (delta-CD) with several drugs. Drug Dev Ind Pharm. 1999;25(8):951-954. View Source
